molecular formula C13H12Cl2N2O3S B5833443 [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](4-pyridylmethyl)amine

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](4-pyridylmethyl)amine

Cat. No.: B5833443
M. Wt: 347.2 g/mol
InChI Key: SVNGKUAICOOSND-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is a chemical compound that features a sulfonamide group attached to a dichloromethoxyphenyl ring and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-pyridylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of sulfonyl radicals, while reduction with sodium borohydride can yield the corresponding sulfonamide.

Scientific Research Applications

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The dichloromethoxyphenyl ring and pyridylmethyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is unique due to the presence of the pyridylmethyl group, which can enhance its binding interactions with biological targets compared to similar compounds. This structural feature may provide improved pharmacokinetic properties and increased potency in medicinal applications.

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(3-2-10(14)12(13)15)21(18,19)17-8-9-4-6-16-7-5-9/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNGKUAICOOSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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